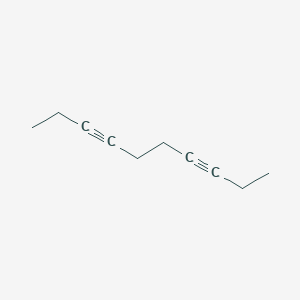![molecular formula C10H19NO B13091069 3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)
3-[(3-Methylcyclohexyl)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methylcyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C10H19NO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methylcyclohexyl)oxy]azetidine typically involves the reaction of 3-methylcyclohexanol with azetidine under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like acetonitrile or methanol at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Methylcyclohexyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce amines.
Scientific Research Applications
3-[(3-Methylcyclohexyl)oxy]azetidine has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-[(3-Methylcyclohexyl)oxy]azetidine involves its interaction with various molecular targets, depending on its application. In polymer chemistry, it acts as a monomer that can undergo ring-opening polymerization to form polyamines . In biological systems, its activity may involve binding to specific enzymes or receptors, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Uniqueness: 3-[(3-Methylcyclohexyl)oxy]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl group and an azetidine ring makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(3-methylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C10H19NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h8-11H,2-7H2,1H3 |
InChI Key |
RFHNJHRRSMQJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


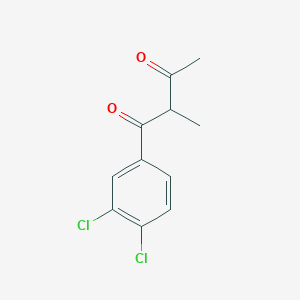
![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
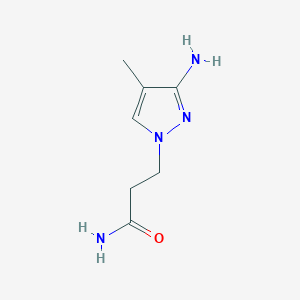
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)


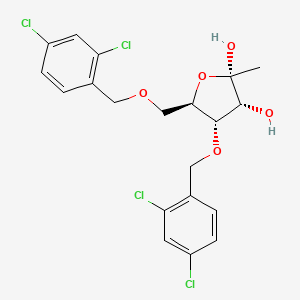
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
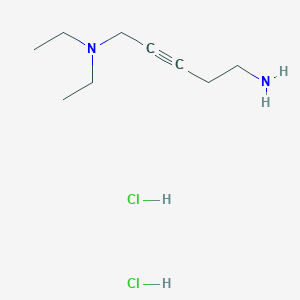
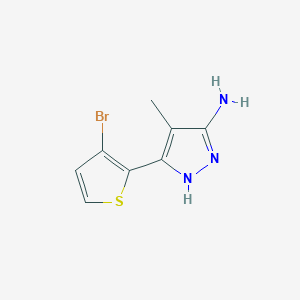
![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)


